molecular formula C3H2F3I B2816842 (Z)-1-Iodo-2,3,3-trifluoro-1-propene CAS No. 110680-47-2

(Z)-1-Iodo-2,3,3-trifluoro-1-propene

Cat. No.: B2816842
CAS No.: 110680-47-2
M. Wt: 221.949
InChI Key: NPIYAKOYXRAKAR-UPHRSURJSA-N
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Description

(Z)-1-Iodo-2,3,3-trifluoro-1-propene is a useful research compound. Its molecular formula is C3H2F3I and its molecular weight is 221.949. The purity is usually 95%.
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Scientific Research Applications

Regio- and Stereo-Specific Preparation

One major application of this compound is in the regio- and stereo-specific preparation of derivatives, such as (E)-1-aryl-3,3,3-trifluoro-1-iodo-propenes. These derivatives undergo palladium-catalyzed Sonogashira reactions with terminal alkynes to afford trifluoromethyl-containing 1,3-enynes in high yields. This process exemplifies the utility of (Z)-1-Iodo-2,3,3-trifluoro-1-propene in constructing complex molecular structures with defined geometric configurations, crucial for the development of materials and pharmaceuticals with specific properties (Zhang et al., 2008).

Hydroboration and Synthesis of Propene Derivatives

Another significant application involves the hydroboration of related compounds, demonstrating the synthesis of geminally dialkylated propene derivatives from 3-chloro-1-iodo-1-propyne. This method highlights the compound's role in introducing functionality and complexity into molecular frameworks, offering pathways to novel organic synthesis strategies and potentially new materials (Masuda et al., 1992).

Fluorine Chemistry and Synthesis of Fluorous Propenes

The compound also finds application in the field of fluorine chemistry, where its derivatives serve as precursors for the synthesis of fluorous propenes and related fluoroalkylated compounds. These compounds are of interest due to their unique properties, such as high stability and potential applications in materials science, including the development of low-surface-tension materials and ski-waxes (Gambaretto et al., 2003).

Stereoselective Synthesis and Organometallic Chemistry

Additionally, the stereoselective synthesis of (Z)-perfluoroalkyl-1-iodo-1-triisopropyl silylalkenes demonstrates the compound's utility in creating perfluoroalkyl-substituted unsaturated synthons. These synthons are valuable in classical organometallic chemistry and metal-catalyzed coupling reactions, underscoring the compound's versatility in synthesizing structurally and functionally diverse organic molecules (Chesa et al., 2010).

Properties

IUPAC Name

(Z)-2,3,3-trifluoro-1-iodoprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F3I/c4-2(1-7)3(5)6/h1,3H/b2-1-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIYAKOYXRAKAR-UPHRSURJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/C(F)F)\F)\I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F3I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170994-64-5
Record name 2,3,3-trifluoro-1-iodoprop-1-ene
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